

# A Technical Guide to the Physical and Chemical Properties of 4-Decenoic Acid

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## Compound of Interest

Compound Name: 4-Decenoic acid

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## Introduction

**4-Decenoic acid** ( $C_{10}H_{18}O_2$ ) is a monounsaturated, medium-chain fatty acid (MCFA) that exists as two geometric isomers: **cis-4-decenoic acid** and **trans-4-decenoic acid**.<sup>[1]</sup> It is a naturally occurring compound found in sources such as hops and beer and is utilized as a flavoring agent.<sup>[1][2]</sup> Beyond its role in the food industry, **4-decenoic acid** serves as a versatile biochemical reagent and a building block for the synthesis of specialty chemicals, including surfactants, emulsifiers, and polymers.<sup>[2][3]</sup> Its structural similarity to other biologically active decenoic acid isomers suggests potential applications in antimicrobial research and the modulation of cellular signaling pathways, making it a molecule of significant interest to the scientific and drug development communities. This guide provides a comprehensive overview of its physicochemical properties, biological significance, and relevant experimental protocols.

## Physicochemical and Spectral Properties

**4-Decenoic acid** is a colorless to light yellow liquid with a characteristic fruity aroma.<sup>[3][4]</sup> It is hydrophobic, being soluble in ethanol and oils but practically insoluble in water.<sup>[4][5]</sup> The presence of a double bond at the fourth carbon position enhances its chemical reactivity compared to its saturated counterpart, decanoic acid.<sup>[3]</sup>

Key quantitative properties are summarized in the tables below.

**Table 1: Physical and Chemical Properties of 4-Decenoic Acid**

Property	Value	References
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	170.25 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Colorless to light yellow liquid with a fruity aroma	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	0.915 - 0.925 g/cm <sup>3</sup> at 20°C	<a href="#">[1]</a> <a href="#">[7]</a>
Boiling Point	97 - 98 °C at 0.30 mmHg	<a href="#">[1]</a> <a href="#">[7]</a>
Flash Point	171.67 °C (341.00 °F)	<a href="#">[7]</a>
Solubility	Soluble in oil and ethanol; practically insoluble in water	<a href="#">[4]</a> <a href="#">[5]</a>
Refractive Index	~1.450 at 20°C	<a href="#">[3]</a>
CAS Numbers	26303-90-2 (isomer unspecified); 505-90-8 (cis); 57602-94-5 (trans)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>

**Table 2: Available Spectral Data for 4-Decenoic Acid and its Esters**

Data Type	Availability	Notes	References
GC-Mass Spectrometry	Yes	Data available for the acid and its methyl/ethyl esters.[8] [9]	[8][9]
<sup>1</sup> H NMR	Yes	Data available for isomers and derivatives.	
<sup>13</sup> C NMR	Yes	Data available for the ethyl ester.[10]	[10]
Infrared (IR) Spectroscopy	Yes	FTIR (neat) and vapor phase spectra are available for the trans isomer.[6]	[6]

## Biological Activity and Signaling Pathways

While research specifically targeting **4-decenoic acid** is emerging, significant insights can be drawn from studies on its isomers and the closely related decanoic acid.

## Metabolic Significance

**cis-4-Decenoic acid** is a known metabolite in fatty acid oxidation.[11] Elevated levels of this acid in plasma and tissues are a pathognomonic marker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inherited metabolic disorder.[5][11] This accumulation can lead to mitochondrial dysfunction by acting as an uncoupler of oxidative phosphorylation, which may contribute to the neurological symptoms observed in MCADD patients.[12]

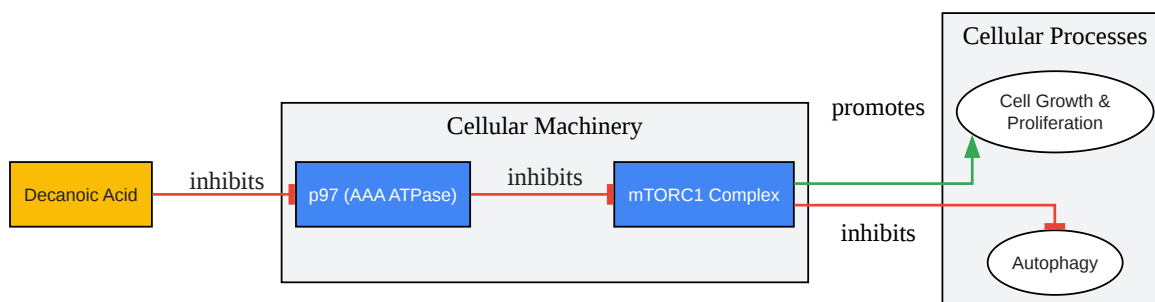
## Antimicrobial and Biofilm Activity

Medium-chain fatty acids are recognized for their antimicrobial properties, primarily by disrupting the cell membranes of bacteria and fungi.[13] While **4-decenoic acid** itself is less studied, related isomers like **cis-2-decenoic acid** are potent signaling molecules. **cis-2-Decenoic acid**, produced by *Pseudomonas aeruginosa*, can induce the dispersion of established biofilms and inhibit the formation of new ones, increasing the susceptibility of persistent bacterial cells

to conventional antibiotics.[14][15][16] Given the structural similarity, **4-decenoic acid** is a candidate for investigation into similar biofilm-modulating activities.

## Modulation of Cellular Signaling: The mTORC1 Pathway

Of high relevance to drug development, the saturated analogue decanoic acid is a known inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[17][18][19] This inhibition is significant because it occurs independently of glucose and insulin levels, which are the canonical regulators of mTORC1.[20] The proposed mechanism involves decanoic acid inhibiting the AAA ATPase p97, a key cellular protein, which in turn leads to the downregulation of mTORC1 activity.[18][21] Hyperactivation of the mTORC1 pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its inhibition a key therapeutic strategy.[17][19][20] The potential for **4-decenoic acid** to similarly modulate this pathway warrants further investigation.



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Proposed signaling pathway for mTORC1 inhibition by decanoic acid.[17][18][20]

## Experimental Protocols

Accurate analysis and chemical modification of **4-decenoic acid** are critical for research. Below are detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and for its conversion to an acyl chloride, a common reactive intermediate.

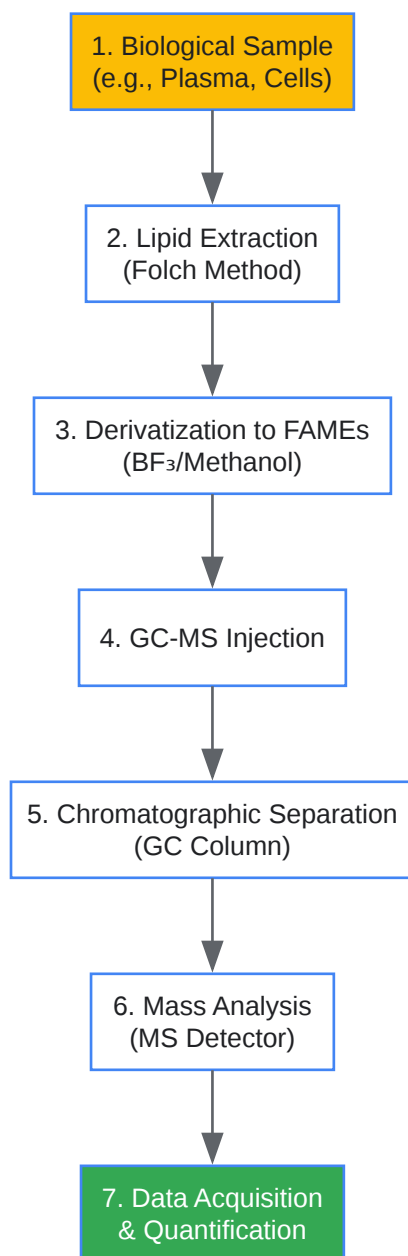
## Protocol 1: Analysis of 4-Decenoic Acid by GC-MS

This protocol describes a general method for the extraction, derivatization, and quantification of fatty acids from a biological matrix (e.g., plasma, cell culture) using GC-MS. Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMES) prior to analysis.[22][23][24]

1. Lipid Extraction (Folch Method) a. To 100  $\mu$ L of sample (e.g., serum), add an appropriate internal standard (e.g., heptadecanoic acid, 17:0).[24] b. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.[24] c. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction into a single phase. d. Add 200  $\mu$ L of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,500 x g for 5 minutes to separate the layers. f. Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette and transfer to a clean glass tube.

2. Saponification and Methylation (Derivatization to FAMES) a. Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen. b. Add 1 mL of 0.5 M methanolic NaOH to the dried lipid residue. c. Heat the sample at 100°C for 10 minutes to saponify the fatty acids. d. After cooling, add 1 mL of 14% boron trifluoride (BF<sub>3</sub>) in methanol. e. Heat again at 100°C for 5 minutes to convert the fatty acids to their methyl esters (FAMES). f. Cool the sample to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. g. Vortex for 1 minute and centrifuge for 5 minutes to separate the layers. h. Transfer the upper hexane layer, now containing the FAMES, to a GC vial for analysis.

3. GC-MS Instrumental Parameters a. GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-WAX or BPX-70).[25] b. Injector: 250°C, splitless injection mode.[26] c. Carrier Gas: Helium at a constant flow of 1.0 mL/min.[23] d. Oven Program: Initial temperature of 80°C (hold 2 min), ramp to 175°C at 10°C/min, then ramp to 240°C at 5°C/min (hold 5 min).[23][24] e. MS Detector: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion and characteristic fragments of the **4-decenoic acid** methyl ester.[24]



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